molecular formula C19H13BClF3N2O4 B2521350 Hsl-IN-1

Hsl-IN-1

Cat. No.: B2521350
M. Wt: 436.6 g/mol
InChI Key: PDMXSCCBEBCTGX-UHFFFAOYSA-N
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Description

Hsl-IN-1 is a potent and orally active inhibitor of hormone-sensitive lipase (HSL). Hormone-sensitive lipase is an enzyme that plays a crucial role in the mobilization of fatty acids from intracellular stores of neutral lipids. This compound has shown significant potential in scientific research due to its ability to inhibit hormone-sensitive lipase with high specificity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsl-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including nucleophilic substitution and condensation reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, esterification, and amidation.

    Final Assembly: The final compound is assembled by coupling the modified core structure with specific substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Hsl-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Hsl-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of hormone-sensitive lipase and its effects on lipid metabolism.

    Biology: Investigated for its role in regulating lipid mobilization and energy homeostasis in cells.

    Medicine: Explored as a potential therapeutic agent for conditions related to lipid metabolism, such as obesity and type 2 diabetes.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting hormone-sensitive lipase.

Mechanism of Action

Hsl-IN-1 exerts its effects by specifically inhibiting hormone-sensitive lipase. The inhibition occurs through binding to the active site of the enzyme, preventing the hydrolysis of stored triglycerides into free fatty acids. This leads to a decrease in the mobilization of fatty acids from adipose tissue, thereby affecting lipid metabolism and energy balance.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-7-cis tetradecenoyl)-L-homoserine lactone (OHC141-HSL): Another inhibitor of hormone-sensitive lipase with a different structure and mechanism of action.

    p-coumaroyl-HSL: A quorum-sensing signal molecule with inhibitory effects on hormone-sensitive lipase.

Uniqueness of Hsl-IN-1

This compound is unique due to its high potency and specificity for hormone-sensitive lipase. It has a significantly reduced reactive metabolite liability compared to other inhibitors, making it a safer and more effective tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[5-chloro-2-[[6-[4-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BClF3N2O4/c21-13-4-7-16(15(9-13)20(28)29)26-18(27)11-1-8-17(25-10-11)30-14-5-2-12(3-6-14)19(22,23)24/h1-10,28-29H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMXSCCBEBCTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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